molecular formula C14H12Cl2O4S B486437 2,3-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate CAS No. 723741-64-8

2,3-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate

Cat. No.: B486437
CAS No.: 723741-64-8
M. Wt: 347.2g/mol
InChI Key: VIYOHDDLHFKEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate is a sulfonate ester characterized by a 2,3-dichlorophenyl group and a 2-methoxy-4-methylbenzenesulfonyl moiety. Sulfonate esters are widely employed as alkylating agents, intermediates in organic synthesis, and precursors for pharmaceuticals due to their stability and tunable reactivity.

Though specific data on this compound (e.g., melting point, solubility) are unavailable in the provided evidence, its structural features suggest applications in cross-coupling reactions, polymer chemistry, or agrochemical synthesis.

Properties

IUPAC Name

(2,3-dichlorophenyl) 2-methoxy-4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O4S/c1-9-6-7-13(12(8-9)19-2)21(17,18)20-11-5-3-4-10(15)14(11)16/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYOHDDLHFKEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)OC2=C(C(=CC=C2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate typically involves the reaction of 2,3-dichlorophenol with 2-methoxy-4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 2,3-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of less chlorinated phenyl derivatives.

Scientific Research Applications

2,3-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Properties
2,3-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate C₁₄H₁₂Cl₂O₄S 357.27 (calc.) 2,3-dichlorophenyl; 2-methoxy-4-methylbenzenesulfonyl Hypothesized use as alkylating agent or synthetic intermediate
2,2,2-Trifluoroethyl 4-methylbenzenesulfonate C₉H₉F₃O₃S 254.23 Trifluoroethyl; 4-methylbenzenesulfonyl Fluorinated compound synthesis, solvent resistance
(3-Acetylphenyl) 4-methylbenzenesulfonate C₁₅H₁₄O₄S 290.33 3-acetylphenyl; 4-methylbenzenesulfonyl Intermediate in C–O bond-forming reactions

Electronic and Steric Effects

  • Chlorine vs. Trifluoroethyl Groups : The 2,3-dichlorophenyl group introduces strong EWGs (Cl), increasing the sulfonate’s electrophilicity compared to the trifluoroethyl group in . This could enhance its reactivity in nucleophilic substitutions. In contrast, the trifluoroethyl group () offers lipophilicity and metabolic stability, making it valuable in medicinal chemistry .
  • Methoxy-Methyl vs. Conversely, the acetyl group in ’s analog is an EWG, which may accelerate leaving-group displacement in reactions like Suzuki couplings .

Biological Activity

2,3-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate (CAS No. 723741-64-8) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

2,3-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate is characterized by the following chemical structure:

  • Molecular Formula : C₁₃H₁₂Cl₂O₃S
  • Molecular Weight : 307.21 g/mol

Research indicates that the biological activity of 2,3-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate may involve several mechanisms:

  • Dopamine Receptor Modulation : The compound has been studied for its effects on dopamine receptors, particularly D3 receptors, which are implicated in various neurological disorders. Modifications to its structure have shown to enhance selectivity and potency against D3 receptors compared to D2 receptors .
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially through radical scavenging mechanisms . This activity may contribute to neuroprotective effects.
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects against cancer cell lines, indicating potential applications in oncology .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2,3-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate:

Biological Activity Effect Observed Reference
Dopamine Receptor AffinityHigh affinity for D3 receptor
Antioxidant ActivitySignificant radical scavenging
CytotoxicityInhibition of cancer cell proliferation

Case Studies

  • Dopamine Receptor Study :
    A study focused on the structural optimization of compounds targeting dopamine receptors found that derivatives of 2,3-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate displayed enhanced selectivity and affinity for D3 receptors. This was achieved through strategic modifications that improved blood-brain barrier permeability and reduced off-target effects .
  • Antioxidant and Cytotoxicity Evaluation :
    In a series of experiments assessing the antioxidant properties of various sulfonate compounds, 2,3-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate demonstrated a notable ability to scavenge free radicals in cell cultures. Moreover, its cytotoxic effects were evaluated using the MTT assay on MCF-7 breast cancer cells, revealing a dose-dependent decrease in cell viability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.